m-Xylylenediamine

Description

Properties

IUPAC Name |

[3-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLQZKYLHJJBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4(CH2NH2)2, Array, C8H12N2 | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029649 | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-xylene-alpha,alpha'-diamine is a colorless liquid with an amine smell. Mp: 14.1 °C; bp: 273 °C. Water soluble., Liquid, Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid with an amine-like odor., Colorless liquid. | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

477 °F at 760 mmHg (NIOSH, 2023), 247 °C, 273 °C, 477 °F | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

243 °F (NIOSH, 2023), Flash point =117 °C, 273 °F OC, 134 °C o.c., 243 °F | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH WATER AND ALC; PARTIALLY SOL IN PARAFFIN HYDROCARBON SOLVENTS, Solubility in water: good, Miscible | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.032 (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.05, 1.032 | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], 0.03 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQ, Colorless liquid. | |

CAS No. |

1477-55-0 | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Xylylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E84B9YLJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIMETHANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine, m-phenylenebis- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PF88DF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

58 °F (NIOSH, 2023), 14.1 °C, 58 °F | |

| Record name | M-XYLENE-ALPHA,ALPHA'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BIS(AMINOMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/274 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Xylene-alpha,alpha'-diamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0671.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the chemical properties of m-Xylylenediamine?

An In-depth Technical Guide to the Chemical Properties of m-Xylylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (MXDA), systematically named 1,3-bis(aminomethyl)benzene, is a versatile organic compound widely utilized in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins.[1][2] Its chemical behavior is characterized by the two primary amine groups attached to a benzene ring via methylene bridges, which impart a combination of aliphatic and aromatic properties.[3] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for property determination, and a summary of its reactivity and applications.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid with a distinct amine-like odor at room temperature.[1][2][4] It is miscible with water and soluble in various organic solvents.[1][5][6]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Benzenedimethanamine | [1] |

| Synonyms | MXDA, 1,3-Bis(aminomethyl)benzene | [7] |

| CAS Number | 1477-55-0 | [1][7] |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molar Mass | 136.19 g/mol | [1][8] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Odor | Amine-like | [1][4] |

| Density | 1.032 g/cm³ (at 20-25°C) | [1][9] |

| Melting Point | 14 °C (58 °F) | [1][5][6] |

| Boiling Point | 247-248 °C (at 760 mmHg) | [1] |

| 265 °C (at 745 mmHg) | [5] | |

| Flash Point | 117-134 °C | [1][10] |

| Vapor Pressure | 0.03 mmHg (at 25°C) | [1] |

| 15 mmHg (at 145°C) | [5] | |

| Water Solubility | Miscible | [1][5][6] |

| Refractive Index | n20/D 1.571 | [5] |

| pKa (Predicted) | 9.37 ± 0.10 | [3][5] |

Reactivity and Stability

Reactivity: The chemical reactivity of this compound is dominated by its two primary amine groups. These groups make it a moderately strong base and a potent nucleophile.

-

Acid-Base Reactions: As a diamine, it readily reacts with acids to form salts.

-

Reactions with Electrophiles: It reacts with a variety of electrophiles, including acid chlorides, acid anhydrides, and chloroformates.[1][7][10] These reactions are often vigorous.

-

Epoxy Curing: One of its primary industrial uses is as a curing agent for epoxy resins.[1][2] The amine groups open the epoxide ring, leading to cross-linking and the formation of a rigid thermoset polymer network.

-

Polyamide Formation: MXDA serves as a key monomer in the production of high-performance polyamides (nylons) when reacted with dicarboxylic acids.[2][3]

-

Sommelet Reaction: It can undergo the Sommelet reaction to produce isophthalaldehyde.[1]

Stability: this compound is stable under normal storage conditions.[7] However, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3][7]

-

Conditions to Avoid: Exposure to moisture.[7]

-

Incompatible Materials: Strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[3][7]

-

Hazardous Decomposition Products: When heated to decomposition or burned, it produces toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][10]

Experimental Protocols

Detailed methodologies for determining key chemical properties are crucial for research and development.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes a general method for determining the pKa values of a diamine like MXDA.

Principle: The pKa is the pH at which a specific amine group is 50% protonated. For a diamine, there will be two pKa values. The pKa is determined by monitoring the pH of a solution of the amine as a standardized acid solution is added. The inflection points on the resulting titration curve correspond to the pKa values.[11]

Methodology:

-

Preparation: Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).[12] Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration Setup: Place a known volume (e.g., 50 mL) of the MXDA solution in a beaker with a magnetic stir bar.[12] Submerge the calibrated pH electrode and a temperature probe in the solution.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of acid added. The resulting sigmoid curve will show two equivalence points. The pH at the halfway point to each equivalence point corresponds to a pKa value.[11] Alternatively, the inflection points on a plot of the first derivative (ΔpH/ΔV) versus volume can be used to accurately determine the equivalence points.

Synthesis of this compound via Hydrogenation of Isophthalonitrile

This protocol is based on a common industrial synthesis method.[1][13]

Principle: Isophthalonitrile is catalytically hydrogenated to yield this compound. The reaction is typically carried out under pressure in the presence of a catalyst like Raney nickel.[13]

Methodology:

-

Reactor Charging: In a high-pressure autoclave, charge isophthalonitrile, a solvent (e.g., a mixture of toluene and methanol), and a Raney nickel catalyst.[13] A small amount of sodium hydroxide may be added to suppress side reactions.[13]

-

Reaction Conditions: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 2-10 MPa and heat to a temperature of 40-120 °C.[13]

-

Hydrogenation: Maintain the reaction under stirring for 20-90 minutes, monitoring hydrogen uptake to determine the reaction's progress.[13]

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation. The crude this compound is purified by vacuum distillation to yield the final product.[13]

Key Reactions and Applications

The bifunctional nature of MXDA, possessing two primary amine groups on a rigid aromatic core, is central to its utility in polymer chemistry. This relationship is visualized below.

Caption: Structure-Function Relationship of MXDA.

The workflow for the synthesis and subsequent application of MXDA in epoxy formulation follows a clear path from raw materials to final product.

Caption: Workflow for MXDA Synthesis and Use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solechem.eu [solechem.eu]

- 3. Page loading... [guidechem.com]

- 4. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. chembk.com [chembk.com]

- 6. This compound [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. zhishangchemical.com [zhishangchemical.com]

Navigating the Synthesis of m-Xylylenediamine: A Technical Guide for the Research Laboratory

Introduction: m-Xylylenediamine (MXDA) is a crucial building block in the synthesis of a variety of polymers, including polyamides and epoxy resins, and serves as a key intermediate in the development of new pharmaceutical compounds. Its unique structural features, combining an aromatic ring with two primary amine functionalities, impart desirable thermal and mechanical properties to the resulting materials. For researchers and scientists in drug development and materials science, access to reliable and efficient laboratory-scale synthetic routes is paramount. This in-depth technical guide details the most common and effective methods for the synthesis of this compound, with a focus on providing actionable experimental protocols and comparative data to aid in methodological selection.

The predominant and most commercially viable method for synthesizing this compound is the catalytic hydrogenation of isophthalonitrile (IPN).[1] This process is favored for its high yields and selectivity. An alternative, though less common, approach involves the halogenation of m-xylene followed by amination. This guide will primarily focus on the catalytic hydrogenation of isophthalonitrile, providing a comprehensive overview of various catalytic systems and reaction conditions.

Core Synthesis Route: Catalytic Hydrogenation of Isophthalonitrile

The conversion of isophthalonitrile to this compound via catalytic hydrogenation is a robust and well-documented procedure. The reaction involves the reduction of the two nitrile groups to primary amine groups using hydrogen gas in the presence of a metal catalyst. The general transformation is depicted below:

Figure 1: General reaction scheme for the catalytic hydrogenation of isophthalonitrile to this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and purity of the final product. Below is a summary of various catalytic systems reported for the laboratory-scale synthesis of this compound.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Additive | Yield (%) | Reference |

| Raney Nickel | 40-120 | 2-10 | Aromatic hydrocarbon/alcohol mixture | - | High | [2] |

| Ni/Diatomaceous Earth | 60-100 | 8.0 | m-Xylene | Liquid Ammonia | High | [3] |

| Ni/MgAlO | 60-140 | 1.0-8.0 | Mixed Solvent | - | up to 100 | [4] |

| Pt-Ni/Al₂O₃ or Pd-Ni/Al₂O₃ | 120-130 | 22.0 | Xylene, Toluene, or Propanol | Ammonia | 90-95 | [5] |

| Ni-Nb alloy on Ni-Al | 80 | 4.0 | Methanol | Ammonia | 96-98 | [5] |

| Dicobalt Octacarbonyl / H₂ | 100 | 26.0 (H₂) | m-Xylene | Liquid Ammonia | 96.4 | [6] |

Detailed Experimental Protocols

Route 1: Hydrogenation using Raney Nickel Catalyst

This protocol is a generalized procedure based on common laboratory practices for catalytic hydrogenation.

Workflow:

Figure 2: Experimental workflow for the hydrogenation of isophthalonitrile using a Raney Nickel catalyst.

Methodology:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with isophthalonitrile, a suitable solvent (e.g., ethanol or a mixture of an aromatic hydrocarbon and alcohol), and a catalytic amount of activated Raney Nickel (typically 5-10% by weight of the isophthalonitrile).[2]

-

Inerting the System: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-10 MPa).[2]

-

Reaction: The mixture is heated to the target temperature (e.g., 40-120°C) with vigorous stirring.[2] The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor to room temperature, the excess hydrogen pressure is carefully vented, and the reactor is purged with nitrogen.

-

Catalyst Removal: The reaction mixture is carefully filtered to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent during filtration.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[5]

Route 2: Hydrogenation using a Fixed-Bed Reactor with Ni/MgAlO Catalyst

This method is suitable for continuous or semi-continuous laboratory setups.

Methodology:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a Ni/MgAlO catalyst. The catalyst is typically activated in-situ by reduction with hydrogen gas before use.[4]

-

Feed Preparation: A solution of isophthalonitrile is prepared in a suitable mixed solvent.[4]

-

Reaction: The isophthalonitrile solution and hydrogen gas are continuously pumped through the heated catalyst bed.[4] The reaction is carried out at a temperature of 60-140°C and a pressure of 1.0-8.0 MPa.[4] The molar ratio of hydrogen to isophthalonitrile is maintained between 5-50:1.[4]

-

Product Collection: The effluent from the reactor, containing this compound, solvent, and any unreacted starting material, is collected.

-

Isolation and Purification: The solvent is removed from the collected solution by distillation. The resulting crude product is then purified by vacuum distillation. This method can achieve a conversion of isophthalonitrile of up to 100% and a yield of this compound approaching 100%.[4]

Alternative Synthesis Route: Halogenation and Amination of m-Xylene

An alternative, though less frequently employed, route to this compound begins with m-xylene. This method involves the free-radical halogenation of the methyl groups, followed by substitution with an amino group.

Reaction Pathway:

Figure 3: Two-step synthesis of this compound from m-xylene via halogenation and amination.

This route can be advantageous as it starts from the more readily available m-xylene. However, it often suffers from lower selectivity and the formation of byproducts, making the purification of the final product more challenging. A specific patent describes a method involving halogenating xylene and then substituting the halogen with an -NH₂ group at a relatively low temperature using an aminating agent.[7]

Conclusion

For laboratory-scale synthesis of this compound, the catalytic hydrogenation of isophthalonitrile stands out as the most efficient and high-yielding method. The choice of catalyst, whether a slurry-phase catalyst like Raney Nickel or a fixed-bed catalyst, will depend on the specific equipment available and the desired scale of the reaction. The provided protocols offer a solid foundation for researchers to develop and optimize their own synthetic procedures. While alternative routes from m-xylene exist, they generally present more significant challenges in terms of selectivity and purification. The detailed information and comparative data in this guide are intended to empower researchers in the fields of drug development and materials science to confidently synthesize this compound for their research needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]

- 4. CN107540556B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. DEVELOPMEND OF METHOD OBTAINING this compound FOR PRODUCTION OR POLYMERIC MATERIALS - European Journal of Natural History [world-science.ru]

- 6. prepchem.com [prepchem.com]

- 7. KR101442716B1 - Method for preparing xylylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Characteristics of m-Xylylenediamine (CAS 1477-55-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of m-Xylylenediamine (MXDA), a versatile chemical intermediate with the CAS number 1477-55-0. The information is compiled from various safety data sheets and chemical databases to ensure a robust and accurate representation of its properties.

Core Physical and Chemical Properties

This compound, also known as 1,3-bis(aminomethyl)benzene, is a colorless to pale yellow liquid with a distinct amine-like odor[1][2][3]. It is a crucial component in the synthesis of polymers, notably as a curing agent for epoxy resins and in the production of polyamides[3][4][5]. Its physical state at room temperature is liquid, and it is miscible with water and soluble in various organic solvents[1][6][7][8].

Summary of Quantitative Data

The following tables summarize the key physical and chemical properties of this compound, providing a consolidated reference for laboratory and research applications.

| General Properties | Value |

| Chemical Formula | C₈H₁₂N₂[3][6][7][9][10] |

| Molecular Weight | 136.19 g/mol [1][4][9][11] |

| Appearance | Colorless to pale yellow liquid[1][2][3][4][5][7] |

| Odor | Amine-like[1][2][4][12] |

| Physical State | Liquid[1][5][6][9][13][14] |

| Thermal Properties | Value |

| Melting Point/Freezing Point | 14 - 15 °C[1][4][5][6][7][8] |

| Boiling Point | 247 - 274 °C[1][3][4][5][6][7][12] |

| Flash Point | 113 - 144 °C[1][4][6][7][12] |

| Ignition Temperature | >290 °C[15] |

| Physical Properties | Value |

| Density | 1.032 - 1.056 g/cm³ at 20-25 °C[4][7][8][11][12][14] |

| Vapor Pressure | ~0.03 - 0.04 hPa at 25 °C[1][4][5][12] |

| Refractive Index (n20/D) | ~1.571[4][8][11][14] |

| Solubility | Soluble in water, ether, and benzene. Insoluble in n-hexane, cyclohexane, and i-octane. Slightly soluble in chloroform and methanol.[1][3][4][5][6][7][8] |

| LogP (Octanol/Water Partition Coefficient) | 0.18[1][5][8] |

| pH | 12[12] |

Experimental Protocols

-

Melting Point: OECD Guideline 102 (Melting Point/Melting Range) is a common method.

-

Boiling Point: OECD Guideline 103 (Boiling Point) is frequently used.

-

Density: The oscillating U-tube method (OECD Guideline 109) is a standard procedure for determining the density of liquids.

-

Flash Point: Closed-cup methods such as the Pensky-Martens (ASTM D93) or Cleveland open-cup (ASTM D92) methods are typically utilized.

-

Water Solubility: OECD Guideline 105 (Water Solubility) provides a standard protocol for this determination.

Logical Workflow: Use in Epoxy Resin Curing

This compound is widely used as a curing agent (hardener) for epoxy resins. The following diagram illustrates the logical workflow of this process, from the initial components to the final cured product.

Caption: Logical workflow for the use of this compound in epoxy resin curing.

References

- 1. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. solechem.eu [solechem.eu]

- 4. 1477-55-0 | CAS DataBase [m.chemicalbook.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. This compound | 1477-55-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 8. 1,3-Benzoldimethanamin | 1477-55-0 [m.chemicalbook.com]

- 9. 1,3-Benzenedimethanamine | CymitQuimica [cymitquimica.com]

- 10. 1,3-Benzenedimethanamine [webbook.nist.gov]

- 11. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound [chembk.com]

- 15. dormer.com [dormer.com]

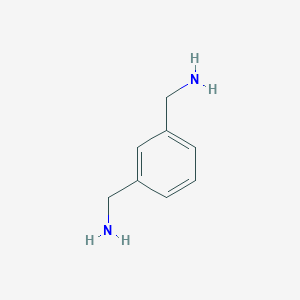

m-Xylylenediamine molecular structure and formula

An In-depth Technical Guide to m-Xylylenediamine

Introduction

This compound (MXDA) is an organic compound with the formula C₆H₄(CH₂NH₂)₂.[1] It is a colorless to pale yellow, oily liquid with an amine-like odor.[1][2][3] This versatile chemical intermediate plays a crucial role in various industrial applications, primarily due to the reactivity of its two primary amine groups and the rigidity of the benzene ring.[2] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical methods for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

The molecular formula of this compound is C₈H₁₂N₂.[1][4] Its structure consists of a central benzene ring with two aminomethyl (-CH₂NH₂) groups attached at the meta-positions (1 and 3). This arrangement imparts a unique combination of flexibility from the methylene groups and rigidity from the aromatic ring. The IUPAC name for this compound is 1,3-Benzenedimethanamine.[1][5]

Physicochemical Properties

This compound is a colorless liquid at room temperature and is miscible with water and various organic solvents.[1][6][7] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [1][4][8] |

| Molar Mass | 136.19 g/mol | [1][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Amine-like | [1][3] |

| Density | 1.032 g/cm³ at 20°C | [1] |

| Melting Point | 14 °C | [1] |

| Boiling Point | 247 °C | [1] |

| Flash Point | 117 °C (closed cup) | [1][8] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

| Water Solubility | Miscible | [1][7] |

| Refractive Index (n20/D) | 1.571 | [6][8] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Isophthalonitrile

A common industrial method for synthesizing this compound is the catalytic hydrogenation of isophthalonitrile.[1][10] This process can be carried out in a fixed-bed reactor.[11]

Materials and Equipment:

-

Isophthalonitrile

-

Organic amide solvent (e.g., dimethylformamide)

-

Catalyst (e.g., Raney nickel)[10]

-

Hydrogen gas

-

Liquefied ammonia (optional, to suppress side reactions)[11]

-

Fixed-bed hydrogenation reactor

-

High-pressure pump

-

External circulation heat exchanger[10]

Procedure:

-

Dissolve isophthalonitrile in an organic amide solvent.

-

Introduce the solution into a fixed-bed reactor containing the catalyst.

-

Introduce hydrogen gas into the reactor. The reaction can also be carried out in the presence of liquefied ammonia.[11]

-

Maintain the reaction temperature between 50-100 °C (preferably 70-90 °C) and the reaction pressure between 5-10 MPa (preferably 7-8 MPa).[11]

-

The hydrogenation reaction proceeds to form this compound.

-

The reaction mixture is then purified, which may involve removing the catalyst and recovering the solvent, followed by vacuum distillation to obtain pure this compound.[10]

Analytical Method: HPLC for this compound Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound.[12][13] One method involves using a C18 column with UV detection.[12]

Materials and Equipment:

-

HPLC system with a UV detector

-

Capcell Pak MGII C18 column (4.6 x 250 mm, 5 µm) or equivalent[12]

-

This compound standard

-

Mobile phase: Borate buffer-water-methanol (18:37:45)[14]

-

Food simulants (e.g., distilled water, 3% acetic acid, 15% ethanol) for migration studies[14]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in water (e.g., 1000 mg/L). From this, prepare a series of calibration standards in the desired concentration range (e.g., 1–100 µg/mL).[12][14]

-

Sample Preparation: For migration studies, expose the material to the food simulant under appropriate conditions. The food simulant then serves as the sample for analysis.[14]

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection can be in the range of 0.26–0.50 µg/mL in food simulants.[12]

Applications

This compound has a broad range of applications in various industries:

-

Epoxy Resin Curing Agent: It is widely used as a curing agent for epoxy resins, imparting excellent mechanical strength, chemical resistance, and thermal stability to the cured products.[2][15] These resins are used in coatings, adhesives, sealants, and composites.[1][2]

-

Polyamide and Polyurethane Production: It serves as a monomer in the synthesis of polyamides (nylons) and polyurethanes.[2][10]

-

Other Industrial Uses: It is also utilized in the manufacturing of rubber additives, photosensitive plastics, pesticides, and as a chelating agent.[6]

Safety and Handling

This compound is a corrosive substance that can cause chemical burns and tissue damage upon contact.[1] It is harmful if swallowed or inhaled and can cause skin sensitization.[1][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[8] It should be stored in a cool, well-ventilated area away from incompatible substances like acids and acid chlorides.[1][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solechem.eu [solechem.eu]

- 3. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 4. scbt.com [scbt.com]

- 5. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. zhishangchemical.com [zhishangchemical.com]

- 11. CN101774928A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of this compound (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]

- 14. academic.oup.com [academic.oup.com]

- 15. CheMondis Marketplace [chemondis.com]

A Comprehensive Technical Guide to m-Xylylenediamine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylylenediamine (MXDA) is a versatile aromatic amine that serves as a crucial building block in a multitude of industrial and research applications. Its unique structural combination of a rigid benzene ring and flexible aminomethyl groups imparts desirable properties to a wide range of materials, including polymers and resins. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and identifiers, detailed quantitative data, comprehensive experimental protocols for its synthesis and key applications, and an exploration of its emerging role in the field of drug development.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and clear communication, it is essential to be aware of the various names and identifiers for this compound. This compound is known by a multitude of synonyms and trade names in scientific and commercial literature.

Table 1: Synonyms and Identifiers for this compound

| Category | Name/Identifier |

| Preferred IUPAC Name | 1,3-Benzenedimethanamine |

| Common Synonyms | m-Xylene-α,α'-diamine, 1,3-Bis(aminomethyl)benzene, MXDA, m-Phenylenebis(methylamine), 1,3-Xylenediamine |

| CAS Number | 1477-55-0[1] |

| EC Number | 216-032-5 |

| UN Number | 2735[1] |

| RTECS Number | PF8970000[1] |

| InChI | 1S/C8H12N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,9-10H2[1] |

| SMILES | C1=CC(=CC(=C1)CN)CN[1] |

| Trade Names | Epilink MX |

Quantitative Data

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Density | 1.032 g/cm³ (at 20 °C) | [1] |

| Melting Point | 14 °C (57 °F; 287 K) | [1] |

| Boiling Point | 247 °C (477 °F; 520 K) | [1] |

| Flash Point | 113 °C (235 °F; 386 K) - closed cup | |

| Solubility in Water | Miscible | [1] |

| Refractive Index (n20/D) | 1.571 |

Table 3: Thermochemical and Safety Data for this compound

| Property | Value | Reference |

| Vapor Pressure | 0.03 mmHg (at 25 °C) | [1] |

| 15 mmHg (at 145 °C) | ||

| LD₅₀ (oral, rat) | 930 mg/kg | [1] |

| LD₅₀ (dermal, rabbit) | 2 g/kg | [1] |

| LC₅₀ (inhalation, rat) | 700 ppm/1 hour | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its industrial synthesis, its use as a curing agent for epoxy resins, and its application in the synthesis of polyamides.

Industrial Synthesis of this compound

The primary industrial route for the synthesis of this compound is the hydrogenation of isophthalonitrile.[1] The following protocol is a generalized representation of this process.

Experimental Protocol: Synthesis of this compound

-

Catalyst Preparation: A supported nickel-based catalyst is typically used. For example, a Ni/MgAlO catalyst can be prepared by a coprecipitation method, followed by reduction with hydrogen before use.

-

Reaction Setup: The hydrogenation is carried out in a fixed-bed reactor.

-

Reactant Preparation: A solution of isophthalonitrile is prepared in a suitable solvent, often a mixture of an organic amide solvent and an alcohol.

-

Hydrogenation: The isophthalonitrile solution and hydrogen gas are fed into the fixed-bed reactor packed with the catalyst.

-

Reaction Conditions:

-

Product Isolation: The reaction mixture exiting the reactor is cooled and depressurized. The solvent is then removed by distillation to yield crude this compound.

-

Purification: The crude product is purified by vacuum distillation to obtain high-purity this compound.

Curing of Epoxy Resins

This compound is widely used as a curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), due to its ability to create highly cross-linked, durable networks.

Experimental Protocol: Curing of DGEBA with this compound

-

Material Preparation:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

-

This compound (curing agent).

-

-

Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of MXDA and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

-

Mixing:

-

Preheat the DGEBA resin to reduce its viscosity if necessary.

-

Accurately weigh the DGEBA resin and this compound into a suitable container.

-

Thoroughly mix the two components for several minutes until a homogeneous mixture is obtained. It is crucial to scrape the sides and bottom of the container to ensure complete mixing.

-

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.

-

Curing:

-

Pour the degassed mixture into a preheated mold.

-

The curing schedule can vary depending on the desired properties of the final product. A typical two-stage curing process is as follows:

-

Initial Cure: 1-2 hours at a moderate temperature (e.g., 80-100 °C).

-

Post-Cure: 2-4 hours at a higher temperature (e.g., 120-150 °C) to ensure complete cross-linking and optimal mechanical properties.

-

-

-

Characterization: The cured epoxy resin can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the epoxy group peak.

Synthesis of Polyamides via Interfacial Polymerization

This compound can be reacted with a diacid chloride, such as sebacoyl chloride, in an interfacial polymerization process to form a polyamide. This method is a classic demonstration of step-growth polymerization and can be performed in a laboratory setting.

Experimental Protocol: Interfacial Polymerization of a Polyamide

-

Aqueous Phase Preparation:

-

Dissolve this compound in an aqueous solution of sodium hydroxide (NaOH). The NaOH is used to neutralize the HCl gas that is a byproduct of the reaction.

-

-

Organic Phase Preparation:

-

Dissolve sebacoyl chloride in an organic solvent that is immiscible with water, such as hexane or cyclohexane.

-

-

Interfacial Polymerization:

-

Carefully pour the organic phase on top of the aqueous phase in a beaker, creating two distinct layers.

-

A film of polyamide will form at the interface of the two layers.

-

Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.

-

-

Washing and Drying:

-

Wash the polyamide rope with water and then with a solvent like ethanol to remove any unreacted monomers and byproducts.

-

Allow the polyamide to dry completely in a fume hood or a low-temperature oven.

-

-

Characterization: The resulting polyamide can be characterized by techniques such as FTIR spectroscopy to confirm the presence of the amide linkage and by measuring its melting point.

Relevance to Drug Development

While the primary applications of this compound are in materials science, its unique structural features have led to its exploration in the field of drug development, particularly in the design of inhibitors for protein aggregation associated with neurodegenerative diseases.

A notable example is the use of this compound as a flexible spacer in the design of synthetic peptide-based inhibitors of β-amyloid (Aβ) peptide aggregation. The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. In these studies, the this compound moiety is incorporated between two peptide recognition sequences. This design allows the inhibitor molecule to adopt a conformation that can effectively interact with and disrupt the aggregation of Aβ peptides. The flexibility of the xylylene linker is crucial for the inhibitor's activity.

This application highlights the potential for this compound and its derivatives to be used as scaffolds in medicinal chemistry for the development of novel therapeutics targeting protein misfolding diseases. Researchers in drug development can leverage the well-established chemistry of this compound to synthesize libraries of compounds with diverse functionalities for screening in various biological assays.

Conclusion

This compound is a chemical compound with a rich and diverse range of applications, from the production of high-performance polymers and resins to its emerging role in the design of potential therapeutic agents. This guide has provided a comprehensive overview of its synonyms, quantitative properties, and detailed experimental protocols for its synthesis and major applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and broader application of this important chemical building block.

References

Navigating the Solubility Landscape of m-Xylylenediamine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of m-Xylylenediamine (MXDA) in a range of common organic solvents. Understanding the solubility of this versatile diamine is critical for its application in various fields, including the synthesis of polymers, curing agents for epoxy resins, and in the development of pharmaceutical intermediates. This document presents available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility assessment.

Core Concepts in the Solubility of this compound

This compound, with its chemical structure featuring a benzene ring and two aminomethyl groups, exhibits a solubility profile influenced by the interplay of its polar amine functionalities and the aromatic, nonpolar core. The primary amine groups are capable of forming hydrogen bonds with protic solvents, while the aromatic ring contributes to interactions with nonpolar and aromatic solvents.

Available literature indicates that this compound is miscible with water and alcohols, a characteristic attributed to the strong hydrogen bonding between the amine groups and the hydroxyl groups of these solvents.[1][2][3] It is also described as being soluble in a variety of other organic solvents.[4][5] One source specifies that it is partially soluble in paraffin hydrocarbon solvents, which aligns with the expected lower affinity of the polar amine for nonpolar, aliphatic environments.[5]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are readily available, specific quantitative data in a broad range of organic solvents remains limited in publicly accessible literature. To provide a comparative framework, this guide presents data for a structurally similar compound, m-phenylenediamine, which can offer valuable insights into the expected solubility trends for this compound. The following table summarizes the mole fraction solubility of m-phenylenediamine in several pure solvents at various temperatures.[6]

Table 1: Mole Fraction Solubility of m-Phenylenediamine in Select Solvents [6]

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Water |

| 278.15 | 0.1668 | 0.1072 | 0.1717 | 0.0093 |

| 283.15 | 0.2224 | 0.1554 | 0.2338 | 0.0152 |

| 288.15 | 0.2889 | 0.2188 | 0.3101 | 0.0248 |

| 293.15 | 0.3623 | 0.2897 | 0.3952 | 0.0405 |

| 298.15 | 0.4387 | 0.3712 | 0.4845 | 0.0659 |

| 303.15 | 0.4871 | 0.4403 | 0.5562 | 0.0987 |

| 308.15 | 0.5223 | 0.4912 | 0.6091 | 0.1298 |

| 313.15 | 0.5589 | 0.5356 | 0.6438 | 0.1533 |

It is anticipated that this compound would exhibit comparable or potentially higher solubility in polar protic and aprotic solvents due to the presence of the flexible aminomethyl side chains, which may enhance solvation.

Experimental Protocols for Solubility Determination